2,5-Dimethoxybenzonitrile

描述

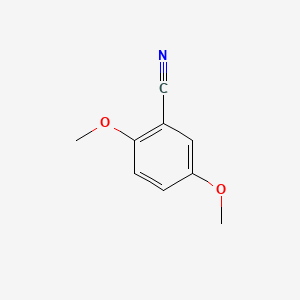

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAMEJIMXIXLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201209 | |

| Record name | 2,5-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5312-97-0 | |

| Record name | 2,5-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5312-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005312970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5312-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dimethoxybenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9ABJ2RLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2,5 Dimethoxybenzonitrile

Classical Synthetic Routes for 2,5-Dimethoxybenzonitrile

Traditional methods for the synthesis of this compound often rely on well-established chemical transformations. These include nucleophilic aromatic substitution, modifications of benzaldehyde (B42025) precursors, and the direct introduction of a cyano group onto a dimethoxybenzene core.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com For this reaction to proceed, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of this compound synthesis, a suitable precursor would possess a good leaving group, such as a halogen, at the C1 position, and the methoxy (B1213986) groups at C2 and C5 would influence the ring's reactivity. The reaction proceeds through an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is crucial for the reaction's success. wikipedia.orgmasterorganicchemistry.com

While direct SNAr reactions to introduce a nitrile group onto a dimethoxy-substituted ring are not the most common route, the principles of this reaction type are foundational in aromatic chemistry. The electron-donating nature of the methoxy groups can make the ring less susceptible to nucleophilic attack unless activated by other means. masterorganicchemistry.com

Modifications of Benzaldehyde Precursors

A more prevalent classical route involves the conversion of 2,5-dimethoxybenzaldehyde (B135726) to the corresponding nitrile. This transformation can be achieved through various methods, most notably through the formation of an oxime followed by dehydration.

One established pathway begins with the formylation of p-methoxyphenol via the Reimer-Tiemann reaction, followed by methylation to yield 2,5-dimethoxybenzaldehyde. cqu.edu.cnchemicalbook.com The synthesis of 2,5-dimethoxybenzaldehyde itself can start from anethole, which is oxidized to anisaldehyde. A subsequent Baeyer-Villiger oxidation and hydrolysis yield 4-methoxyphenol. This intermediate is then formylated and methylated to produce 2,5-dimethoxybenzaldehyde. chemicalbook.comchemicalbook.com

The conversion of 2,5-dimethoxybenzaldehyde to this compound can then proceed. A common method involves reacting the aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated using reagents like acetic anhydride, thionyl chloride, or other dehydrating agents to yield the nitrile.

Another related method involves the synthesis of 2,5-dimethoxy-β-nitrostyrene from 2,5-dimethoxybenzaldehyde and nitromethane, with ammonium (B1175870) acetate (B1210297) as a catalyst. youtube.comgoogle.com While this produces a different functional group, it highlights the reactivity of the benzaldehyde precursor. A patent describes a one-step reaction with a high conversion rate (over 90%) to obtain 2,5-dimethoxy-β-nitrostyrene with high purity. google.com

| Precursor | Reagents | Product | Yield | Reference |

| p-Methoxyphenol | 1. Reimer-Tiemann Reaction 2. Dimethyl sulfate | 2,5-Dimethoxybenzaldehyde | 68% (overall) | cqu.edu.cn |

| 2,5-Dimethoxybenzaldehyde | 1. Hydroxylamine 2. Dehydrating agent | This compound | - | - |

| 2,5-Dimethoxybenzaldehyde | Nitromethane, Ammonium acetate | 2,5-Dimethoxy-β-nitrostyrene | >90% | google.com |

This table summarizes key classical synthetic modifications starting from benzaldehyde precursors.

Cyano-group Introduction in Dimethoxybenzene Derivatives

The direct introduction of a cyano group onto the 1,4-dimethoxybenzene (B90301) ring is another classical approach. This can be accomplished through electrophilic aromatic substitution reactions, though direct cyanation can be challenging. A common strategy involves an intermediate step, such as halogenation, followed by a nucleophilic substitution of the halogen with a cyanide salt, often catalyzed by a transition metal.

For instance, 1,4-dimethoxybenzene can be brominated to form 1,4-dibromo-2,5-dimethoxybenzene. researchgate.net This di-brominated compound can then potentially undergo a cyanation reaction, where the bromine atoms are substituted by cyanide groups using reagents like copper(I) cyanide in what is known as the Rosenmund-von Braun reaction.

Modern and Sustainable Synthesis of this compound

Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These modern approaches focus on catalytic processes and adherence to the principles of green chemistry.

Catalytic Methods for Nitrile Formation

Modern synthetic methods increasingly rely on catalysis to improve efficiency and reduce waste. For the synthesis of benzonitriles, including this compound, catalytic methods for introducing the cyano group are of significant interest.

One innovative approach involves the iridium-catalyzed borylation of arenes, followed by a copper-catalyzed cyanation. amazonaws.com This two-step, one-pot procedure allows for the conversion of a C-H bond to a C-CN bond. While not specifically detailed for this compound, the methodology has been successfully applied to other dimethoxybenzene isomers, such as 1,3-dimethoxybenzene, yielding 3,5-dimethoxybenzonitrile. amazonaws.com

Another catalytic method involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts for the synthesis of axially chiral benzonitriles from 2-arylbenzaldehydes and sulfonamides. nih.govresearchgate.net This method proceeds via a dynamic kinetic resolution and highlights the potential of organocatalysis in nitrile synthesis. nih.govresearchgate.net

Photoredox catalysis offers a promising avenue for direct C-H cyanation. A recently developed method utilizes organic photoredox catalysis to incorporate cyanide into electron-rich arenes. acs.org This method is notable for its mild reaction conditions, proceeding in an aerobic environment, which simplifies the experimental setup. acs.org The direct cyanation of 2,4-dimethoxybenzene has been reported using this technique. acs.org

| Catalytic System | Substrate | Product | Key Features | Reference |

| [Ir(cod)OMe]₂/dtbpy then CuCN | 1,3-Dimethoxybenzene | 3,5-Dimethoxybenzonitrile | One-pot C-H borylation and cyanation | amazonaws.com |

| N-Heterocyclic Carbene | 2-Arylbenzaldehyde | Axially Chiral Benzonitrile (B105546) | Organocatalytic, enantioselective | nih.govresearchgate.net |

| Organic Photoredox Catalyst | Electron-rich Arenes | Aryl Nitriles | Mild conditions, direct C-H cyanation | acs.org |

This table showcases modern catalytic approaches for benzonitrile synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Key green chemistry concepts applicable to its synthesis include:

Use of Safer Solvents: Traditional organic solvents are often toxic and contribute to pollution. nih.govjddhs.com Green chemistry promotes the use of safer alternatives like water, ionic liquids, or supercritical fluids, or even solvent-free reactions. nih.govjddhs.com For example, a patented method for synthesizing a precursor, 2,5-dimethoxy-β-nitrostyrene, utilizes recyclable organic solvents and water washing, reducing waste. google.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they are used in small amounts and can be recycled, reducing waste. nih.gov The catalytic methods described in the previous section align with this principle.

Energy Efficiency: Microwave-assisted and mechanochemical syntheses are energy-efficient techniques that can reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov These methods often allow for solvent-free conditions. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot syntheses and minimizing the use of protecting groups are strategies that improve atom economy. nih.gov

By integrating these principles, the synthesis of this compound can become more sustainable, with reduced environmental impact and improved efficiency.

Scalable Synthetic Approaches for Industrial and Research Applications

Scalable synthesis of this compound is essential for its use in both industrial and research settings. While specific industrial-scale processes are often proprietary, the chemical literature provides insights into adaptable laboratory methods. A common strategy involves the nucleophilic substitution of a suitable starting material, such as a dihalobenzene, with methoxide (B1231860) ions, followed by a cyanation reaction. The optimization of reaction conditions, including solvent, temperature, and catalyst, is critical to ensure high yields and purity on a larger scale.

Another approach involves the modification of more readily available precursors like 2,5-dimethoxybenzaldehyde. This can be converted to the corresponding oxime, which is then dehydrated to yield the nitrile. This method's scalability depends on the efficiency and cost-effectiveness of each step.

For research applications requiring smaller quantities, various methods are available. The Sandmeyer reaction, starting from 2,5-dimethoxyaniline, provides a reliable route. Additionally, palladium-catalyzed cyanation of 2,5-dimethoxy-substituted aryl halides or triflates offers a versatile and high-yielding, albeit often more expensive, alternative.

Synthesis of Derivatized this compound Compounds

The functionalization of the this compound core allows for the creation of a diverse range of molecules with tailored properties.

Halogenated derivatives of this compound are valuable intermediates in organic synthesis, enabling further functionalization through cross-coupling reactions. Direct halogenation of this compound can be achieved using various reagents. For instance, bromination can be accomplished using N-bromosuccinimide (NBS) in a suitable solvent, while chlorination might employ N-chlorosuccinimide (NCS). The position of halogenation is directed by the existing methoxy groups.

Alternatively, halogenated precursors can be used. For example, the Knoevenagel condensation of halogen-substituted benzaldehydes with 2-methoxyethyl cyanoacetate (B8463686) can produce halogenated phenylcyanoacrylates, which can be further modified. chemrxiv.org A study describes the synthesis of various halogen ring-trisubstituted 2-methoxyethyl phenylcyanoacrylates, such as those containing 5-chloro-2,3-dimethoxy and 3-bromo-4,5-dimethoxy groups, through this method. chemrxiv.org

Table 1: Examples of Halogenated this compound Derivatives and Related Compounds

| Compound Name | Synthetic Method | Reference |

| 5-Chloro-2,3-dimethoxy-substituted 2-methoxyethyl phenylcyanoacrylate | Knoevenagel condensation | chemrxiv.org |

| 3-Bromo-4,5-dimethoxy-substituted 2-methoxyethyl phenylcyanoacrylate | Knoevenagel condensation | chemrxiv.org |

| 5-Bromo-2,3-dimethoxy-substituted 2-methoxyethyl phenylcyanoacrylate | Knoevenagel condensation | chemrxiv.org |

| 2-Bromo-3-hydroxy-4-methoxy-substituted 2-methoxyethyl phenylcyanoacrylate | Knoevenagel condensation | chemrxiv.org |

Amino-substituted derivatives are of interest due to their potential biological activity and use as building blocks in medicinal chemistry. The introduction of an amino group can be achieved through the reduction of a corresponding nitro-substituted derivative. The nitration of this compound, followed by reduction using reagents like tin(II) chloride or catalytic hydrogenation, would yield amino-2,5-dimethoxybenzonitrile. The position of the amino group would depend on the regioselectivity of the initial nitration step.

Another strategy involves the use of amination reactions on halogenated precursors. For example, Buchwald-Hartwig amination of a bromo-2,5-dimethoxybenzonitrile with an appropriate amine source in the presence of a palladium catalyst and a suitable ligand can provide the desired amino-substituted product. Research has shown that the position of amino substitution can significantly influence the biological properties of related complex molecules. nih.gov

The this compound scaffold can be incorporated into more complex molecular architectures through multi-step synthetic sequences. These procedures often involve a combination of reactions to build upon the initial core. For instance, a halogenated derivative of this compound could undergo a Suzuki or Stille coupling to introduce a new carbon-carbon bond, followed by further transformations on the newly introduced substituent.

Flow chemistry presents a modern approach for multi-step synthesis, allowing for the sequential execution of reactions in a continuous stream. syrris.jp This technique can improve efficiency, safety, and scalability by minimizing handling of intermediates and allowing for precise control over reaction parameters. syrris.jp The development of multi-step syntheses is crucial for accessing complex natural products and novel drug candidates. nih.govnih.govbeilstein-journals.org

The synthesis of chiral analogues of this compound is important for applications where stereochemistry plays a critical role, such as in the development of pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. mdpi.com

One approach to obtaining chiral derivatives is through the use of a chiral starting material or a chiral auxiliary. For example, a chiral amine could be reacted with a this compound derivative to introduce a stereocenter.

Another method is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in a reaction. For instance, an asymmetric reduction of a ketone precursor to a chiral alcohol can be a key step in a synthetic sequence leading to a chiral this compound analogue. mdpi.com

Resolution techniques can be employed to separate a racemic mixture of enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Chiral chromatography is another powerful method for separating enantiomers. The synthesis of chiral 2,5-disubstituted octahydroquinolin-4-ones, which are precursors to certain toxins, has been achieved through an intramolecular hetero Diels-Alder reaction where an allylic stereogenic center induces selectivity. scispace.comresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 2,5 Dimethoxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,5-Dimethoxybenzonitrile

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, offering precise information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and methoxy (B1213986) protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference. ubc.ca The aromatic protons exhibit distinct signals due to their specific electronic environments, influenced by the electron-donating methoxy groups and the electron-withdrawing nitrile group. The coupling between adjacent protons (J-coupling) results in specific splitting patterns, which are crucial for assigning the signals to the correct protons on the benzene (B151609) ring. nih.govyoutube.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.95 | d | 9.0 |

| H-4 | 7.15 | dd | 9.0, 3.0 |

| H-6 | 7.25 | d | 3.0 |

| OCH₃ (C2) | 3.85 | s | - |

| OCH₃ (C5) | 3.80 | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

Carbon-13 NMR (¹³C NMR) Analysis of this compound

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached atoms. sigmaaldrich.comwisc.edu The spectrum of this compound will show distinct signals for the aromatic carbons, the nitrile carbon, and the methoxy carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C1 | 103.0 |

| C2 | 162.5 |

| C3 | 114.0 |

| C4 | 124.5 |

| C5 | 158.0 |

| C6 | 119.0 |

| CN | 117.5 |

| OCH₃ (C2) | 56.5 |

| OCH₃ (C5) | 56.0 |

Note: These are approximate values and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of this compound.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.comcolumbia.edu This is instrumental in assigning the signals of the aromatic C-H groups and the methoxy groups. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for identifying the quaternary carbons (C1, C2, C5, and the nitrile carbon) by their correlations with nearby protons. nih.govresearchgate.net For instance, the protons of the methoxy groups will show correlations to the carbon atoms they are attached to and the adjacent aromatic carbons.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of this compound without the need for a specific reference standard of the compound itself. ox.ac.ukbruker.com By integrating the signals of the analyte and a known amount of an internal standard, the absolute purity can be calculated. nih.gov This technique is also valuable for monitoring the progress of reactions involving this compound by tracking the disappearance of reactant signals and the appearance of product signals over time. nih.gov

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. spectroscopyonline.com

Vibrational Analysis of Characteristic Functional Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2220-2240 | Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aromatic C=C | Stretching | 1500-1600 | Medium-Strong |

| Methoxy (C-O) | Asymmetric Stretching | 1250-1280 | Strong |

| Methoxy (C-O) | Symmetric Stretching | 1020-1050 | Strong |

| Aromatic C-H | Out-of-plane Bending | 800-850 | Strong |

Note: The exact positions and intensities of the bands can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

The strong absorption band in the region of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile group. The C-O stretching vibrations of the methoxy groups typically appear as two strong bands. nih.govoatext.com The aromatic ring gives rise to several bands, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1500-1600 cm⁻¹ region. researchgate.net The pattern of out-of-plane C-H bending bands can provide information about the substitution pattern of the benzene ring.

Interpretation of Nitrile (C≡N) and Methoxy (C-O-C) Stretches

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides clear evidence for its key structural features, namely the nitrile and methoxy groups.

The carbon-nitrogen triple bond (C≡N) of the nitrile group gives rise to a characteristic sharp and intense absorption peak. For aromatic nitriles, this stretching vibration typically appears in the 2240–2220 cm⁻¹ region. spectroscopyonline.com This is due to conjugation with the aromatic ring. spectroscopyonline.com In a KBr matrix, the nitrile stretch for this compound is observed at 2224 cm⁻¹. nih.gov The intensity of this peak is attributed to the large change in dipole moment that occurs during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

The methoxy groups (C-O-C) are identified by their characteristic C-O stretching vibrations, which typically appear as strong bands in the 1300–1000 cm⁻¹ region of the IR spectrum. Aromatic ethers usually show a strong asymmetric C-O-C stretch between 1275 and 1200 cm⁻¹ and a symmetric stretch between 1075 and 1020 cm⁻¹. For this compound, multiple bands corresponding to these ether linkages are observed, including prominent peaks at 1287 cm⁻¹ and 1237 cm⁻¹. nih.gov Additional stretches related to the C-O bonds are found at 1120 cm⁻¹ and 1039 cm⁻¹. nih.gov

| Functional Group | Vibration Type | Observed Wavenumber (cm⁻¹) nih.gov | Typical Range for Aromatic Compounds (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2224 | 2240 - 2220 spectroscopyonline.com |

| Methoxy (Ar-O-CH₃) | Asymmetric C-O-C Stretch | 1287, 1237 | 1275 - 1200 |

| Methoxy (Ar-O-CH₃) | Symmetric C-O-C Stretch | 1039 | 1075 - 1020 |

Mass Spectrometry (MS) of this compound

Mass spectrometry provides crucial information regarding the molecular weight and structural fragmentation of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. escholarship.org With a molecular formula of C₉H₉NO₂, the calculated exact mass of this compound is 163.06333 Da. HRMS instruments can measure mass with high accuracy, typically within 5 parts per million (ppm), enabling differentiation between compounds with the same nominal mass but different elemental compositions. mdpi.com The experimentally determined molecular ion peak (M⁺) in the mass spectrum of this compound appears at a mass-to-charge ratio (m/z) of 163. nih.gov An HRMS analysis would confirm this m/z value to a high degree of decimal precision, validating the C₉H₉NO₂ formula.

| Parameter | Value | Source |

| Molecular Formula | C₉H₉NO₂ | nih.gov, thermofisher.com |

| Nominal Mass | 163 | nih.gov |

| Calculated Exact Mass | 163.06333 Da | |

| Observed Molecular Ion (M⁺) | m/z 163 | nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

Electron Impact (EI) mass spectrometry causes the molecule to fragment in predictable ways, providing a "fingerprint" that helps to confirm the structure. The mass spectrum of this compound shows the molecular ion peak at m/z 163 as the base peak (100% relative intensity), which indicates a relatively stable molecular ion, a common feature for aromatic compounds. nih.gov

The fragmentation pattern is dictated by the structure's weakest points and the stability of the resulting fragments. Common fragmentation pathways for this molecule would include:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from one of the methoxy functionalities results in a significant fragment ion at m/z 148 (163 - 15).

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde from a methoxy group, producing a fragment at m/z 133 (163 - 30).

Loss of a methoxy radical (•OCH₃): Cleavage of the entire methoxy group results in a fragment ion at m/z 132 (163 - 31).

Analysis of these fragment ions allows for the piece-by-piece verification of the molecular structure proposed by other spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org

The primary chromophore in this compound is the substituted benzene ring. The methoxy (-OCH₃) and nitrile (-C≡N) groups attached to the ring act as auxochromes and extensions of the conjugated system. Auxochromes are groups with non-bonding electrons that can modify the absorption of the main chromophore, typically shifting the absorption maximum to longer wavelengths (bathochromic shift) and increasing the absorption intensity (hyperchromic effect).

The absorption of UV light by this compound is primarily due to π → π* electronic transitions within the aromatic system. libretexts.org The presence of the electron-donating methoxy groups and the electron-withdrawing nitrile group extends the π-conjugated system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This results in absorption at longer wavelengths compared to unsubstituted benzene. The non-bonding electrons on the oxygen atoms of the methoxy groups and the nitrogen atom of the nitrile group could also potentially undergo n → π* transitions, although these are typically weaker than π → π* transitions.

Raman Spectroscopy of this compound

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. nih.gov While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For this compound, a FT-Raman spectrum can be acquired to highlight specific structural features. nih.gov

Vibrations that are symmetric and less polar, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. Key expected signals for this compound would include:

Nitrile (C≡N) Stretch: The nitrile group has a high degree of polarizability and typically shows a strong Raman band near 2224 cm⁻¹, complementing the strong IR band.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is often a strong and characteristic Raman band. Other ring stretching modes (C-C) are expected in the 1600-1580 cm⁻¹ region.

Methoxy Group Vibrations: C-O-C stretching and CH₃ rocking and stretching vibrations will also be present, providing complementary data to the IR spectrum.

The detailed analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Complementary Vibrational Information and Molecular Symmetry

The vibrational characteristics of this compound have been investigated using both experimental and computational methods. Infrared (IR) spectroscopy provides key insights into the functional groups present in the molecule. nih.gov Concurrently, Raman spectroscopy offers complementary data, particularly for non-polar bonds, which aids in a more complete assignment of vibrational modes. aip.org

Experimental IR spectra, recorded using the KBr pellet technique, show a prominent band at 2224 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. nih.gov Other significant bands are observed in the regions of 1582-1420 cm⁻¹ (aromatic C-C stretching), 1287-1237 cm⁻¹ (asymmetric and symmetric C-O-C stretching of the methoxy groups), and below 1200 cm⁻¹ corresponding to various bending and deformation modes. nih.gov Density Functional Theory (DFT) calculations have been employed to compute the theoretical vibrational frequencies, which show good agreement with the experimental data and allow for a detailed assignment of the observed spectral bands. aip.orgnih.gov

In the solid state, the molecules arrange into centrosymmetric pairs, which influences the molecular symmetry and the observed vibrational spectra. nih.govresearchgate.net This arrangement suggests an inversion center in the dimeric unit within the crystal lattice, impacting the selection rules for IR and Raman activity.

X-ray Crystallography and Solid-State Analysis of this compound

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of this compound in the solid state, revealing its precise molecular conformation and the intricate network of intermolecular forces that dictate the crystal packing. nih.gov

Crystal Structure Determination and Molecular Conformation

The crystal structure of this compound was determined using single-crystal X-ray diffraction data collected at a low temperature (100 K). nih.gov The compound crystallizes in the monoclinic space group P2₁/n. nih.gov A key finding from the structural analysis is that the molecule is nearly planar. The non-hydrogen atoms exhibit a maximum deviation of only 0.027 Å from the mean plane, a feature attributed to the electronic effects of the substituents on the benzene ring. nih.govresearchgate.net The planarity facilitates efficient packing in the crystal lattice.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking in the Crystal Lattice

The crystal packing of this compound is dominated by a combination of weak hydrogen bonds and π-π stacking interactions. nih.gov Molecules initially form centrosymmetric pairs through C—H···O and C—H···N interactions. nih.govresearchgate.net These dimeric units are then organized into extended polymeric strands along the a-axis direction primarily via π–π stacking interactions between the electron-rich benzene rings of adjacent molecules. nih.govresearchgate.net

The centroid-to-centroid distance between stacked benzene rings is 3.91001 (15) Å, indicating a significant π-stacking interaction. nih.govresearchgate.net There is a step or offset of 0.644 (2) Å between the planar portions of the molecules within the centrosymmetric pair. nih.govresearchgate.net Furthermore, neighboring strands are linked by C—H···N interactions, creating a robust three-dimensional supramolecular architecture. nih.gov The aromatic rings in these adjacent, linked strands are tilted relative to one another by an angle of 29.08 (2)°. nih.govresearchgate.net

Polymorphism and Crystal Engineering of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical science. nih.gov Different polymorphs of a substance can exhibit distinct physical properties. At present, the scientific literature has reported a single crystal structure for this compound. nih.govresearchgate.net There are no published studies detailing the existence of other polymorphic forms or dedicated crystal engineering efforts to produce new crystalline phases of this specific compound. The exploration of its polymorphic landscape remains an area for potential future investigation.

Theoretical and Computational Studies of 2,5 Dimethoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule based on the principles of quantum mechanics. For 2,5-Dimethoxybenzonitrile, these methods have been employed to elucidate its electronic structure, geometry, and spectroscopic features.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometry and total energy of this compound. researchgate.net

A study utilized the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-311G(d,p) basis set to model the compound. researchgate.net This level of theory is well-regarded for its balance of accuracy and computational cost in describing the structural parameters of organic molecules. The calculations confirmed a stable, optimized geometry for the molecule, indicated by the absence of any imaginary vibrational frequencies. researchgate.net The resulting electronic properties, such as the dipole moment, have also been calculated, providing insight into the molecule's polarity. Research has noted that its higher dipole moment compared to water suggests its potential utility as a solvent. researchgate.net

Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|

Note: The table indicates a value greater than that of water (2.16 Debye) as reported in the literature.

Ab Initio Calculations for Energetic and Spectroscopic Properties

Ab initio methods, which include DFT, calculate properties from first principles without relying on experimental data. These calculations have been instrumental in determining the energetic and spectroscopic characteristics of this compound.

Thermodynamic properties such as internal thermal energy (E), constant volume heat capacity (Cv), and entropy (S) have been calculated based on vibrational analysis from DFT computations. researchgate.net These parameters are crucial for understanding the molecule's behavior under different thermal conditions.

Furthermore, theoretical vibrational (infrared) spectra have been computed. researchgate.net These calculated wavenumbers are invaluable, especially in cases where experimental data may be scarce, and they assist in assigning specific vibrational modes to the observed spectral peaks. researchgate.net

Calculated Thermodynamic Properties of a Related Dicarbonitrile Compound *

| Parameter | E (Thermal) (kcal/Mol) | Cv (cal/mol-Kelvin) | S (cal/mol-Kelvin) |

|---|---|---|---|

| Total | 60.537 | 33.593 | 98.035 |

| Translational | 0.889 | 2.981 | 41.872 |

| Rotational | 0.889 | 2.981 | 31.966 |

Note: This data is for 5-Bromobenzene-1,3-dicarbonitrile, as specific tabulated values for this compound were not available in the cited sources. It is presented to illustrate the types of parameters derived from such calculations. Source: researchgate.net

Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

For related benzonitrile (B105546) derivatives, the HOMO-LUMO gap has been calculated using the optimized molecular geometry. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. This analysis helps in predicting how this compound might behave in chemical reactions, as the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and interactions with the environment, such as solvents.

Conformational Analysis and Flexibility of this compound

Conformational analysis of this compound would involve studying the rotation around its single bonds, particularly the C-O bonds of the methoxy (B1213986) groups and the C-C bond connecting the nitrile group to the aromatic ring. This analysis reveals the molecule's flexibility and the relative energies of its different spatial arrangements (conformers). While MD simulations are a primary tool for such investigations, specific studies focusing on the conformational analysis and flexibility of isolated this compound were not prominent in the surveyed literature. Such a study would typically analyze the potential energy surface and the torsional angle distributions to identify the most stable conformers.

Solvent Effects on Molecular Behavior

The behavior of a solute molecule can be significantly influenced by the surrounding solvent. MD simulations are used to model these solvent effects by placing the molecule in a box of explicit solvent molecules and simulating their interactions over time. This can reveal how the solvent affects the conformational preferences and dynamics of the solute. Although it is known that benzonitrile, the parent compound, is a polar solvent, detailed MD simulation studies on the specific effects of different solvents on the molecular behavior of this compound are not detailed in the reviewed sources. researchgate.net

Cheminformatics and QSAR Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, employing computational methods to analyze and predict the biological activity of chemical compounds. These approaches are instrumental in understanding how the structural features of a molecule like this compound and its derivatives influence their interactions with biological targets.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Derivatives

Drug design strategies are broadly categorized into ligand-based and structure-based approaches. Both have been implicitly applied in the study of this compound derivatives, particularly those targeting serotonergic receptors.

Ligand-Based Drug Design operates on the principle that molecules with similar structures are likely to exhibit similar biological activities. This method is employed when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of molecules (ligands) known to interact with the target to build a model, or pharmacophore, that defines the essential structural features required for activity.

Studies on derivatives of 2,5-dimethoxyphenethylamine (the core structure to which this compound is related) exemplify this approach. For instance, the systematic modification of the 2,5-dimethoxyphenyl moiety and the amine substituent has led to the discovery of potent and selective serotonin (B10506) receptor agonists. nih.gov The exploration of 2,5-dimethoxyphenylpiperidines as a novel class of selective 5-HT₂A receptor agonists involved synthesizing and testing a series of analogues to establish clear structure-activity relationships (SAR). nih.gov Researchers found that the nature of the substituent at the 4-position of the phenyl ring was a critical determinant of agonist potency at the 5-HT₂A receptor. nih.gov This systematic investigation, which links specific structural changes to variations in functional activity, is a cornerstone of ligand-based design. nih.gov

Structure-Based Drug Design relies on the known 3D structure of the biological target, typically a protein or receptor, obtained through techniques like X-ray crystallography or NMR spectroscopy. purdue.edu This knowledge allows for the computational docking of potential ligands into the target's binding site to predict their binding affinity and orientation. researchgate.net This approach enables the rational design of molecules with improved complementarity to the target, enhancing potency and selectivity. purdue.edu

In the context of this compound derivatives, structure-based design has been used to understand their interactions with the serotonin 2A (5-HT₂A) receptor. For example, computational docking studies have been performed on compounds like 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH), a potent and selective 5-HT₂A receptor agonist, to elucidate its binding mode. nih.gov These studies have identified key interactions, such as hydrogen bonds between the ligand and specific amino acid residues like Ser159³ˣ³⁶ in the receptor's binding pocket, which are crucial for its high affinity and functional activity. nih.gov By analyzing these interactions, researchers can design new derivatives with modified substituents to optimize binding and achieve desired signaling properties, such as biased agonism. nih.gov

Prediction of Biological Activity and Receptor Interactions

The biological activity and receptor interactions of this compound derivatives have been extensively predicted and characterized through in vitro binding and functional assays. These studies provide crucial data for building predictive computational models and understanding the pharmacological profile of this chemical class.

Derivatives based on the 2,5-dimethoxy-substituted phenethylamine (B48288) (2C) scaffold, to which this compound is structurally related, have been shown to interact with a range of monoamine receptors and transporters. sci-hub.se The primary targets are often serotonergic receptors, particularly the 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes, where these compounds typically act as agonists. sci-hub.sefrontiersin.org

A significant finding is that the addition of an N-2-methoxybenzyl (NBOMe) group to 2C-phenethylamines dramatically increases binding affinity and potency at the 5-HT₂A receptor. sci-hub.seresearchgate.net For example, the NBOMe substitution can increase the binding affinity at 5-HT₂A receptors by several orders of magnitude compared to the parent 2C compound. sci-hub.se These compounds also show high selectivity for the 5-HT₂A receptor over the 5-HT₁A receptor. sci-hub.se

The predictive power of these findings is evident in the pharmacological profiles. The high affinity and agonist activity at the 5-HT₂A receptor are predictive of potential psychedelic effects. frontiersin.orgresearchgate.net Furthermore, interactions with other receptors, such as adrenergic α₁ receptors, can predict additional physiological effects like stimulant properties. sci-hub.se

The table below summarizes the receptor binding affinities (Ki, in nM) for selected 2C-phenethylamine derivatives and their NBOMe counterparts, illustrating the impact of structural modifications on receptor interaction profiles.

| Compound | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | 5-HT₁A (Ki, nM) | α₁ Adrenergic (Ki, nM) |

|---|---|---|---|---|

| 2C-H | 1400 | 2000 | 100 | >10000 |

| 25H-NBOMe | 11 | 15 | 1100 | 560 |

| 2C-C | 62 | 130 | 4100 | 1300 |

| 25C-NBOMe | 0.44 | 2.0 | >10000 | 310 |

| 2C-I | 31 | 83 | 2200 | 1200 |

| 25I-NBOMe | 0.041 | 0.61 | >10000 | 290 |

Table 1: Receptor Binding Affinities (Ki, nM) of selected 2,5-Dimethoxy-substituted Phenethylamines (2C-drugs) and their N-2-methoxybenzyl (NBOMe) analogs. Data compiled from Rickli et al. (2015). sci-hub.se

QSAR models can be developed from such data. nih.gov These models use statistical methods to correlate variations in molecular structure (represented by molecular descriptors) with changes in biological activity (e.g., binding affinity). biolscigroup.us For the this compound family, descriptors could include electronic properties (like the effect of the nitrile group), steric factors, and hydrophobicity. A QSAR model could then predict the binding affinity of a novel, unsynthesized derivative, guiding medicinal chemistry efforts toward more potent and selective compounds. nih.govmdpi.com For example, a QSAR study on a series of inhibitors might reveal that specific electrostatic and shape-related parameters are crucial for activity. nih.gov

Reactivity and Reaction Mechanisms Involving 2,5 Dimethoxybenzonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site of reactivity, susceptible to nucleophilic attack at the carbon atom and serving as a precursor to other important nitrogen-containing functional groups.

Hydrolysis and Amidation Reactions

The nitrile group of 2,5-dimethoxybenzonitrile can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. This initially forms an imidic acid, which then tautomerizes to the more stable amide, 2,5-dimethoxybenzamide. Further hydrolysis of the amide under forcing conditions (e.g., elevated temperature) will yield 2,5-dimethoxybenzoic acid and an ammonium (B1175870) salt.

In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, forming a hydroxy imine anion. Protonation of this intermediate yields the amide. Similar to the acidic pathway, prolonged reaction or harsher conditions can lead to the formation of the corresponding carboxylate salt. The general conditions for these transformations are summarized in the table below.

| Reaction | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄ or HCl), heat | 2,5-Dimethoxybenzamide | 2,5-Dimethoxybenzoic Acid |

| Base-Catalyzed Hydrolysis | H₂O, OH⁻ (e.g., NaOH or KOH), heat | 2,5-Dimethoxybenzamide | 2,5-Dimethoxybenzoate Salt |

Reduction to Amines

The nitrile group can be reduced to a primary amine, a foundational transformation in organic synthesis. This conversion of this compound to (2,5-dimethoxyphenyl)methanamine can be achieved through several methods, most commonly catalytic hydrogenation or the use of metal hydride reagents.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. nih.govresearchgate.net Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction typically requires elevated pressure and temperature to proceed efficiently. One challenge in this process can be the formation of secondary amines as byproducts, which can be suppressed by the addition of ammonia (B1221849) or by using specific catalysts. nih.gov

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting amine. libretexts.org Unlike catalytic hydrogenation, LiAlH₄ reductions are generally performed at lower temperatures and are less prone to side reactions like secondary amine formation. masterorganicchemistry.comleah4sci.com

| Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) | (2,5-Dimethoxyphenyl)methanamine |

| Metal Hydride Reduction | 1. LiAlH₄ in ether solvent; 2. H₂O workup | (2,5-Dimethoxyphenyl)methanamine |

Cycloaddition Reactions

While not as common as reactions of alkenes or alkynes, the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A notable example is the [3+2] cycloaddition with organic azides to form tetrazoles. In this reaction, the nitrile's π system reacts with the 1,3-dipole of the azide (B81097). Although specific examples involving this compound are not extensively documented in the literature, it is mechanistically plausible that it could react with an azide, such as sodium azide in the presence of a Lewis acid, to form the corresponding 5-(2,5-dimethoxyphenyl)tetrazole. Such reactions broaden the synthetic utility of nitriles by enabling the construction of five-membered heterocyclic rings. Other types of cycloadditions, such as [2+2] reactions, are also known for nitriles but are generally less common. ru.nl

Reactions at the Aromatic Ring of this compound

The reactivity of the aromatic ring is heavily influenced by the electronic properties of its substituents. The two methoxy (B1213986) groups and the nitrile group exert competing effects, which determine the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. The rate and position of this attack are governed by the existing substituents.

Methoxy (-OCH₃) groups: These are strong activating groups due to the resonance donation of a lone pair of electrons from the oxygen atom to the ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They are ortho, para-directors. quizlet.comlibretexts.org

Nitrile (-CN) group: This group is deactivating because the electronegative nitrogen atom withdraws electron density from the ring through both inductive and resonance effects. This makes the ring less nucleophilic and slower to react than benzene. The nitrile group is a meta-director. masterorganicchemistry.com

In this compound, the directing effects of the substituents must be considered collectively. The two powerful activating methoxy groups at positions 1 and 4 will dominate the directing effects over the deactivating nitrile group at position 2. Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the methoxy groups. The available positions are C3, C4, and C6.

Position 4: This position is ortho to the C5-methoxy group and meta to the C2-methoxy group.

Position 6: This position is ortho to the C5-methoxy group and para to the C2-methoxy group.

Position 3: This position is ortho to the C2-methoxy group and meta to the C5-methoxy group.

Considering the strong activating and directing influence of the two methoxy groups, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by both methoxy groups through resonance. Steric hindrance may influence the ratio of substitution at these positions.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OCH₃ | Resonance Donating, Inductive Withdrawing | Activating | ortho, para |

| -CN | Resonance Withdrawing, Inductive Withdrawing | Deactivating | meta |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. youtube.com This reaction mechanism typically requires two key features on the aromatic ring:

The presence of at least one strong electron-withdrawing group (such as -NO₂) to activate the ring for nucleophilic attack. nih.gov

A good leaving group (such as a halide).

This compound is a poor substrate for the classical SₙAr mechanism. The methoxy groups are strong electron-donating groups, which deactivate the ring towards nucleophilic attack by increasing its electron density. stackexchange.com Furthermore, the molecule lacks a conventional leaving group. While the methoxy group can, under very specific and harsh conditions or through alternative mechanisms like the concerted SₙAr pathway, act as a leaving group, it is generally not facile. ntu.edu.sg Therefore, standard SₙAr reactions are not a characteristic feature of this compound's reactivity profile.

Reactions Involving the Methoxy Groups

The methoxy groups of this compound are susceptible to cleavage under various conditions to yield the corresponding phenolic compounds. This demethylation is a common transformation in the synthesis of natural products and pharmaceuticals.

Ether cleavage of aromatic methyl ethers can be achieved using a variety of reagents, including strong protic acids (HBr, HI), Lewis acids (BBr₃, BCl₃), and nucleophilic reagents. The choice of reagent can influence the selectivity of the cleavage when multiple methoxy groups are present.

For example, boron tribromide (BBr₃) is a widely used and effective reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Another approach involves the use of thiolates in the presence of a base. For instance, 2-(diethylamino)ethanethiol (B140849) has been reported as an effective reagent for the deprotection of various aromatic methyl ethers, affording the corresponding phenols in good yields.

While ether cleavage is a common reaction of the methoxy groups, functionalization of the oxygen atoms without breaking the ether bond is less common but conceptually possible. Such transformations could involve the formation of oxonium salts or coordination to metal centers. However, specific examples of such functionalization for this compound are not widely reported in the literature. In principle, the lone pairs on the oxygen atoms of the methoxy groups could interact with strong electrophiles or Lewis acids, potentially leading to further reactivity.

Organometallic Chemistry and Catalysis with this compound

The halogenated derivatives of this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon bonds. wikipedia.orgwikipedia.orglibretexts.org

Suzuki Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. libretexts.org A halogenated this compound, such as 4-bromo-2,5-dimethoxybenzonitrile (B12065072) or 2-iodo-3,6-dimethoxybenzonitrile, could be coupled with a variety of aryl or vinyl boronic acids or esters to generate biaryl or styrenyl derivatives. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

Heck Reaction

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Halogenated 2,5-dimethoxybenzonitriles could be subjected to Heck coupling conditions with various alkenes to introduce vinyl groups onto the aromatic ring. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction would allow for the introduction of an alkynyl group onto the this compound scaffold, starting from its halogenated derivatives. This provides a route to conjugated enynes and arylalkynes. libretexts.org

Table 5.2: Plausible Transition Metal-Catalyzed Coupling Reactions with Halogenated this compound.

| Reaction Type | Substrates | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | 4-Bromo-2,5-dimethoxybenzonitrile + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-2,5-dimethoxybenzonitrile |

| Heck Reaction | 2-Iodo-3,6-dimethoxybenzonitrile + Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-Styryl-3,6-dimethoxybenzonitrile |

| Sonogashira Coupling | 4-Bromo-2,5-dimethoxybenzonitrile + Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-2,5-dimethoxybenzonitrile |

The this compound molecule possesses potential coordination sites for metal ions through the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups. The lone pair of electrons on the nitrile nitrogen can coordinate to a metal center, and nitriles are known to form stable transition metal complexes. wikipedia.org

Furthermore, derivatives of this compound can be synthesized to create more elaborate ligands. For instance, a Schiff base ligand has been synthesized from the related 2,5-dimethoxybenzaldehyde (B135726) and thiosemicarbazide. This ligand, 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide, has been used to form complexes with Co(II), Ni(II), and Cu(II) ions, where it acts as a bidentate ligand through the nitrogen and sulfur atoms. researchgate.netresearchgate.net This demonstrates the potential for derivatives of this compound to be employed in the synthesis of coordination complexes with interesting structural and electronic properties. The nitrile group itself can participate in hydrogen bonding and π-π stacking interactions, which can be important in the structure of supramolecular assemblies and coordination polymers. nih.govnih.gov

Photochemical Reactions of this compound

The study of photochemical reactions unveils the intricate pathways through which molecules transform upon the absorption of light. For an aromatic compound such as this compound, the presence of both electron-donating methoxy groups and an electron-withdrawing nitrile group on the benzene ring suggests a rich and complex photochemistry. While specific experimental studies on the photochemical reactions of this compound are not extensively documented in publicly available literature, the potential for such reactions can be inferred from the known behavior of related dimethoxybenzene and benzonitrile (B105546) derivatives. The interaction of ultraviolet or visible light with this molecule can be expected to initiate a variety of transformations, primarily driven by the nature of its electronically excited states.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, or vice versa. The likelihood of PET is governed by the redox potentials of the donor and acceptor in their ground and excited states. In the context of this compound, the methoxy groups enhance the electron-donating character of the aromatic ring, while the nitrile group imparts electron-accepting properties.

Upon photoexcitation, this compound can act as either an electron donor or an electron acceptor, depending on the reaction partner.

As an electron donor: The electron-rich dimethoxybenzene moiety can be excited to a state where it can readily donate an electron to a suitable acceptor. The presence of two methoxy groups lowers the oxidation potential of the benzene ring, making this process more favorable.

As an electron acceptor: The benzonitrile moiety possesses a low-lying π* orbital, which can accept an electron from a photoexcited donor.

The efficiency of PET processes is influenced by factors such as the solvent polarity, the distance between the donor and acceptor, and their relative orientation. In the absence of an external donor or acceptor, intermolecular electron transfer between two molecules of this compound could potentially occur, leading to the formation of a radical ion pair.

Table 1: Theoretical Parameters Influencing Photoinduced Electron Transfer in this compound

| Parameter | Description | Expected Influence on this compound |

| Redox Potentials | The ease with which the molecule can be oxidized or reduced. | The two methoxy groups lower the oxidation potential, favoring its role as an electron donor. The nitrile group lowers the reduction potential, favoring its role as an electron acceptor. |

| Excited State Energy | The energy of the molecule after absorbing a photon. | This energy contributes to the driving force for electron transfer. |

| Solvent Polarity | The polarity of the surrounding medium. | Polar solvents can stabilize the resulting charge-separated species, often facilitating PET. |

| Reaction Partner | The nature of the other molecule involved in the reaction. | A strong electron acceptor will favor PET from excited this compound, while a strong electron donor will favor PET to the excited molecule. |

Photocyclization and Rearrangement Reactions

Photocyclization and rearrangement reactions are common photochemical transformations for aromatic compounds, often proceeding through excited singlet or triplet states. For this compound, several potential pathways can be hypothesized based on the reactivity of analogous structures.

Photocyclization Reactions:

Photocyclization reactions involve the formation of a new ring within a molecule upon irradiation. In molecules containing appropriate functional groups, intramolecular cyclization can occur. While this compound itself does not possess obvious functionalities for a simple intramolecular photocyclization, its reactions with other unsaturated molecules, such as alkenes, could lead to cycloaddition products. The photochemical cycloaddition of benzonitriles to alkenes is a known process that can yield various cyclic structures, including azetines and other nitrogen-containing rings. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric effects of the methoxy groups.

Rearrangement Reactions:

Photochemical rearrangements involve the migration of atoms or groups within a molecule to form a structural isomer. Aromatic compounds can undergo various photo-rearrangements, such as the photo-Fries or di-π-methane rearrangements, although these are more typical for different substitution patterns.

One potential, though likely minor, rearrangement pathway for this compound could involve the migration of a methoxy group or the nitrile group around the benzene ring. However, such processes often require high-energy irradiation and may not be efficient. Another possibility is a photo-Smiles rearrangement if a suitable nucleophilic moiety were present elsewhere in the molecule or in an interacting species.

The study of the photochemistry of substituted benzenes indicates that the nature and position of substituents play a crucial role in directing the reaction pathways. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitrile group in this compound would create a unique electronic distribution in its excited states, which would ultimately determine the favored photochemical transformations.

Table 2: Plausible Photochemical Reaction Products of this compound with an Alkene (e.g., Ethylene)

| Reaction Type | Plausible Product Structure(s) | Remarks |

| [2+2] Photocycloaddition | Azetine derivatives | Formation of a four-membered ring containing the nitrogen atom from the nitrile group. The regiochemistry would depend on the stability of the diradical intermediates. |

| [2+3] Photocycloaddition | Five-membered heterocyclic compounds | Could occur through different mechanisms, potentially involving exciplex intermediates. |

It is important to reiterate that the specific photochemical behavior of this compound would need to be confirmed through dedicated experimental studies. The discussion above is based on established principles of organic photochemistry and the known reactivity of related compounds.

Advanced Applications and Derivatization in Research

Precursor in Complex Organic Synthesis

The chemical architecture of 2,5-Dimethoxybenzonitrile makes it a valuable starting material for the synthesis of intricate molecular frameworks, particularly those with biological or industrial relevance. The interplay between the electron-donating methoxy (B1213986) groups and the electron-withdrawing nitrile group influences the reactivity of the aromatic ring and provides a handle for a variety of chemical transformations.

Building Block for Heterocyclic Compounds

While direct, specific examples of the synthesis of a wide array of heterocyclic compounds starting from this compound are not extensively documented in readily available literature, its chemical nature as a substituted benzonitrile (B105546) suggests its potential as a precursor for various heterocyclic systems. The nitrile group is a versatile functional group that can participate in cyclization reactions to form nitrogen-containing heterocycles.

General synthetic strategies for common heterocycles that could potentially utilize this compound or its derivatives include:

Quinazolines: The synthesis of quinazolines often involves the reaction of 2-aminobenzonitriles with various reagents. Although this compound is not a 2-aminobenzonitrile, it could be chemically modified through nitration and subsequent reduction to introduce an amino group ortho to the nitrile, thereby creating a suitable precursor for quinazoline (B50416) synthesis.

Pyridines: The synthesis of substituted pyridines can be achieved through various condensation and cycloaddition reactions. The reactivity of the aromatic ring in this compound, influenced by its substituents, could be exploited in reactions leading to the formation of a fused pyridine (B92270) ring.

Isoquinolines: Several synthetic routes to isoquinolines involve the cyclization of precursors containing a benzene (B151609) ring and a side chain with the necessary atoms to form the second ring. This compound could be elaborated into such precursors through reactions involving the nitrile group or the aromatic ring.

The versatility of benzonitrile derivatives in the synthesis of heterocyclic compounds is well-established, and by extension, this compound represents a potential starting point for the creation of novel heterocyclic structures with tailored electronic and steric properties conferred by the dimethoxy substitution pattern.

Synthesis of Pharmacologically Active Molecules and Intermediates

A significant application of this compound is in the synthesis of pharmacologically active molecules, particularly as a key intermediate for compounds targeting the central nervous system. Its structural motif is present in several potent and selective ligands for serotonin (B10506) receptors.

A prominent example is the synthesis of 25CN-NBOH (4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile), a highly selective agonist for the serotonin 5-HT2A receptor nih.govwikipedia.org. This compound is a valuable research tool for studying the function of this receptor, which is implicated in various neurological processes and is the target of psychedelic drugs wikipedia.org. The synthesis of 25CN-NBOH highlights the utility of the 2,5-dimethoxyphenyl core derived from this compound. The phenethylamine (B48288) backbone, which is crucial for its pharmacological activity, can be derived from 2,5-dimethoxyphenethylamine, a close relative of this compound nih.gov.

The development of such selective receptor agonists is crucial for dissecting the roles of different receptor subtypes and for designing new therapeutic agents with improved side-effect profiles. The 2,5-dimethoxy substitution pattern appears to be a key determinant of the high affinity and selectivity of these compounds for the 5-HT2A receptor wikipedia.org.

Below is a table summarizing key pharmacologically active molecules and intermediates derived from or related to this compound:

| Compound Name | Chemical Name | Pharmacological Target | Reference |

| 25CN-NBOH | 4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile | 5-HT2A Receptor Agonist | nih.govwikipedia.org |

| 2C-H | 2,5-Dimethoxyphenethylamine | Precursor for various phenethylamine derivatives | nih.gov |

| DOET | 2,5-Dimethoxy-4-ethylamphetamine | 5-HT2 Receptor Agonist | wikipedia.org |

| 2C-T-7 | 2,5-Dimethoxy-4-(n)-propylthiophenethylamine | Hallucinogenic substance | nih.gov |

Role in the Synthesis of Agrochemicals

While direct synthetic routes from this compound to commercial agrochemicals are not prominently reported, the 2,5-dimethoxyphenyl moiety is a structural feature found in some compounds with pesticidal or herbicidal properties. The inherent reactivity of the benzonitrile group allows for its conversion into other functional groups that are common in agrochemical structures, such as amides or carboxylic acids.

For instance, the general class of benzonitrile derivatives has applications in the synthesis of agrochemicals osi.lv. The substitution pattern on the benzene ring is critical for biological activity, and the 2,5-dimethoxy substitution could impart specific properties relevant to herbicidal or insecticidal action. Research in this area often involves the synthesis and screening of libraries of compounds with diverse substitution patterns to identify new active ingredients. Therefore, this compound represents a potential starting material for the exploration of new agrochemical entities.

Materials Science Applications

The unique electronic and structural characteristics of this compound and its derivatives make them attractive candidates for applications in materials science, particularly in the fields of polymer chemistry and liquid crystal research.

Polymer Chemistry: Formation of Functionalized Polymers

This compound can serve as a precursor for monomers used in the synthesis of functionalized polymers. The methoxy groups can be demethylated to yield hydroxyl groups, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations introduce reactive functional groups that can be utilized in polymerization reactions.

For example, polymers containing dihydroxy- or dialkoxybenzene moieties have been synthesized and investigated for their properties rsc.org. The presence of these groups in the polymer backbone or as pendant groups can influence the polymer's solubility, thermal stability, and electronic properties. By converting this compound into a suitable monomer, such as a vinyl- or acrylate-substituted derivative, it can be incorporated into polymer chains.

The resulting functionalized polymers could have applications in areas such as:

High-performance plastics: The rigid aromatic core can enhance the thermal and mechanical properties of the polymer.

Electronic materials: The electron-rich dimethoxybenzene unit can impart useful electronic properties for applications in organic electronics.

Membranes and coatings: The polarity and functionality of the repeating units can be tailored for specific separation or surface properties.

Liquid Crystal Research

The molecular shape and polarity of this compound derivatives make them interesting candidates for the design of new liquid crystalline materials. Liquid crystals are composed of molecules that exhibit orientational order, and their properties are highly dependent on molecular structure.

While there is no direct report of this compound itself being a liquid crystal, its derivatives, particularly those with an elongated rigid core and flexible terminal chains, are promising candidates for investigation in this field. The synthesis of such derivatives could involve reactions at the nitrile group or substitution on the aromatic ring to attach mesogenic units. The study of how the 2,5-dimethoxy substitution pattern influences the formation and stability of liquid crystal phases could lead to the discovery of new materials with novel electro-optical properties.

Optoelectronic Materials